2,5-Dibutylbenzene-1,4-diol

Catalog No.
S16113694
CAS No.
720-93-4
M.F
C14H22O2
M. Wt
222.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibutylbenzene-1,4-diol

CAS Number

720-93-4

Product Name

2,5-Dibutylbenzene-1,4-diol

IUPAC Name

2,5-dibutylbenzene-1,4-diol

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-3-5-7-11-9-14(16)12(8-6-4-2)10-13(11)15/h9-10,15-16H,3-8H2,1-2H3

InChI Key

LKWVKJXZKSOZIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1O)CCCC)O

2,5-Dibutylbenzene-1,4-diol, also known as 2,5-dibutylhydroquinone, is an aromatic organic compound that features two hydroxyl groups (-OH) attached to a benzene ring at the para positions. The structure consists of a benzene core with two butyl groups substituted at the 2 and 5 positions and hydroxyl groups at the 1 and 4 positions. This compound is classified under the broader category of hydroquinones, which are derivatives of benzene that exhibit significant chemical reactivity due to the presence of hydroxyl groups.

The molecular formula for 2,5-dibutylbenzene-1,4-diol is C14_{14}H22_{22}O2_{2}, and its molecular weight is approximately 222.33 g/mol. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and environmental conditions.

Typical of phenolic compounds:

  • Oxidation: Under mild oxidative conditions, it can be converted into corresponding benzoquinones. The oxidation process involves the loss of hydrogen from the hydroxyl groups, leading to the formation of p-benzoquinone or other oxidized derivatives .
  • Reduction: The reverse reaction can occur where benzoquinones can be reduced back to hydroquinones using reducing agents like sodium borohydride or lithium aluminum hydride .
  • Alkylation: The hydroxyl groups can participate in alkylation reactions via Friedel-Crafts methods, allowing for further functionalization of the aromatic ring .
  • Formation of Ethers: The compound can also react with alkyl halides to form ethers through O-alkylation, which is an important reaction in organic synthesis for creating more complex molecules .

Research indicates that compounds similar to 2,5-dibutylbenzene-1,4-diol exhibit various biological activities. Hydroquinone derivatives are known for their antioxidant properties and are utilized in cosmetic formulations for skin lightening due to their ability to inhibit melanin production. Additionally, some studies suggest potential anti-inflammatory effects .

The synthesis of 2,5-dibutylbenzene-1,4-diol can be achieved through several methods:

  • Direct Alkylation: One common method involves the alkylation of hydroquinone with butyl halides using a base like potassium carbonate or sodium hydroxide under reflux conditions. This method allows for the introduction of butyl groups at the desired positions on the benzene ring.
  • Friedel-Crafts Alkylation: Another approach utilizes Friedel-Crafts alkylation where butanes react with benzene derivatives in the presence of aluminum chloride as a catalyst. This method is advantageous for achieving higher yields but may require careful control of reaction conditions to prevent polysubstitution .
  • Hydroxylation Reactions: Hydroxylation of appropriate precursors using hydrogen peroxide or other oxidants can also lead to the formation of hydroquinone derivatives which can subsequently be modified to yield dibutyl derivatives .

2,5-Dibutylbenzene-1,4-diol has several applications:

  • Industrial Chemicals: It serves as an intermediate in the synthesis of various chemicals used in plastics and resins.
  • Antioxidants: Due to its antioxidant properties, it is used in formulations intended to protect products from oxidative degradation.
  • Pharmaceuticals: Its derivatives may find applications in drug formulations due to their biological activity.
  • Cosmetic Products: The compound is explored for use in skin care products aimed at reducing hyperpigmentation due to its ability to inhibit melanin synthesis .

Several compounds share structural similarities with 2,5-dibutylbenzene-1,4-diol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
HydroquinoneBenzene ring with two hydroxyl groupsWidely used in cosmetics; potential toxicity issues
Butylated Hydroxy TolueneToluene derivative with tert-butyl groupsCommonly used antioxidant in food and cosmetics
CatecholBenzene ring with two adjacent hydroxylsMore reactive due to ortho positioning
ResorcinolBenzene ring with two hydroxylsUsed in dyes and pharmaceuticals

Uniqueness

2,5-Dibutylbenzene-1,4-diol stands out due to its specific substitution pattern (dibutyl groups at positions 2 and 5) which influences its physical properties and reactivity compared to other similar compounds. This unique structure may enhance its solubility and alter its biological activity profile compared to simpler phenolic compounds like hydroquinone or catechol.

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

222.161979940 g/mol

Monoisotopic Mass

222.161979940 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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